![molecular formula C24H30N2O2 B12605776 (E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] CAS No. 874360-95-9](/img/structure/B12605776.png)
(E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a cyclohexane ring and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] typically involves the reaction of cyclohexane-1,1-diylbis(methylene) with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-hydroxyphenyl)methanimine]
- (E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-chlorophenyl)methanimine]
Uniqueness
(E,E)-N,N’-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine] is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different substituents, such as hydroxy or chloro groups, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
874360-95-9 |
|---|---|
Formule moléculaire |
C24H30N2O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[[1-[[(4-methoxyphenyl)methylideneamino]methyl]cyclohexyl]methyl]methanimine |
InChI |
InChI=1S/C24H30N2O2/c1-27-22-10-6-20(7-11-22)16-25-18-24(14-4-3-5-15-24)19-26-17-21-8-12-23(28-2)13-9-21/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3 |
Clé InChI |
INPUHWAOMDWBQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=NCC2(CCCCC2)CN=CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
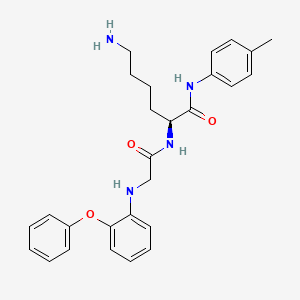
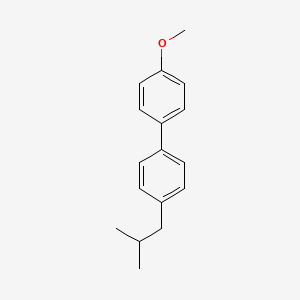
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
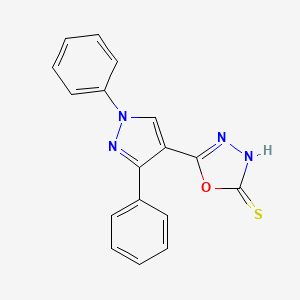
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)

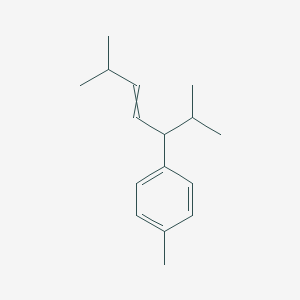
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
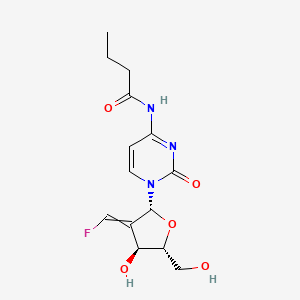
sulfanium bromide](/img/structure/B12605756.png)
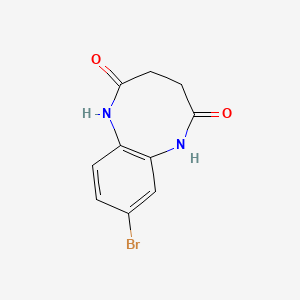
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)
